molecular formula C12H13NO2 B8516562 3-(2'-Methoxybenzylidene)-2-pyrrolidone

3-(2'-Methoxybenzylidene)-2-pyrrolidone

Cat. No.: B8516562
M. Wt: 203.24 g/mol
InChI Key: WBILLHHOTJRASZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2'-Methoxybenzylidene)-2-pyrrolidone is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

3-[(2-methoxyphenyl)methylidene]pyrrolidin-2-one

InChI

InChI=1S/C12H13NO2/c1-15-11-5-3-2-4-9(11)8-10-6-7-13-12(10)14/h2-5,8H,6-7H2,1H3,(H,13,14)

InChI Key

WBILLHHOTJRASZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C=C2CCNC2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride (16 g) was suspended in tetrahydrofuran (100 ml) and a solution of N-acetylpyrrolidone (25 g) and o-anisaldehyde (26.8 g) in tetrahydrofuran (100 ml) was added dropwise under ice-cooling. After completion of the reaction, the reaction mixture was poured into water. The mixture was acidified with hydrochloric acid and extracted with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate. After filtration, the solvent was evaporated under reduced pressure to give oily 3-(2′-methoxybenzylidene)-2-pyrrolidone (4.7 g). The oil was dissolved in methylene chloride (60 ml). By demethylation using boron tribromide under ice-cooling, 3-(2′-hydroxybenzylidene)-2-pyrrolidone (4.0 g) was obtained as yellow crystals. To the crystals (1.5 g) were added dimethylformamide (50 ml) and potassium carbonate (2.2 g). (S)-Glycidyl nosylate (2.3 g) was added and the mixture was stirred at room temperature for 2 days. The reaction mixture was concentrated under reduced pressure and water was added. The mixture was extracted with chloroform. The organic layer was dried over anhydrous sodium sulfate to give an oily compound (1.8 g). By the reaction of the oil (0.5 g) and 4-(5,6,7,8-tetrahydronaphthalen-2-yl)piperidine (0.5 g) in methanol in the same manner as in Example 307, the title compound (0.4 g) was obtained, melting point 157–159° C.
Quantity
16 g
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reactant
Reaction Step One
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25 g
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reactant
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26.8 g
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reactant
Reaction Step Two
Quantity
100 mL
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solvent
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
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0 (± 1) mol
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Reaction Step Five

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